Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom at the 6-position and the carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Types of Reactions:
Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazo[1,2-a]pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products:
Substituted Imidazo[1,2-a]pyridines: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be obtained.
Oxidized or Reduced Derivatives: The oxidation or reduction of the compound can lead to the formation of various oxidized or reduced derivatives with different functional groups.
Scientific Research Applications
Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticonvulsant, sedative, anxiolytic, and hypnotic properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.
Material Science: Due to its unique structural properties, the compound is also used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has similar structural features but with a carbohydrazide group instead of a carboxylate group.
6-Bromoimidazo[1,2-a]pyridine-2-carboxamide: This compound has a carboxamide group instead of a carboxylate group.
Uniqueness: Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activity. The carboxylate group also imparts specific reactivity and binding properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGACAJUFYJML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.